molecular formula C12H12N2O2S B14915639 n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide

n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide

Cat. No.: B14915639
M. Wt: 248.30 g/mol
InChI Key: YGWBOFKDRPQIOX-UHFFFAOYSA-N
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Description

n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide is a benzo[d]oxazole-based acetamide derivative characterized by an allyl group (-CH₂CHCH₂) attached to the nitrogen atom of the acetamide moiety and a benzoxazole-thioether linkage. The benzoxazole core and thioacetamide linkage are critical for bioactivity, influencing solubility, metabolic stability, and target binding .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-prop-2-enylacetamide

InChI

InChI=1S/C12H12N2O2S/c1-2-7-13-11(15)8-17-12-14-9-5-3-4-6-10(9)16-12/h2-6H,1,7-8H2,(H,13,15)

InChI Key

YGWBOFKDRPQIOX-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)CSC1=NC2=CC=CC=C2O1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide typically involves the reaction of 2-(benzo[d]oxazol-2-ylthio)acetic acid with allyl amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and ethanol.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles.

Major Products Formed

Scientific Research Applications

n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial cell wall synthesis or disrupt bacterial DNA replication. Its anticancer activity could be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent on the acetamide nitrogen significantly alters melting points, yields, and spectral properties. Representative examples from the evidence include:

Compound (ID) Substituent Melting Point (°C) Yield (%) Key Spectral Data (HRMS)
5l 4-(Trifluoromethyl)phenyl 269.5–271 61 [M+Na]⁺: 459.01685
5m o-Tolyl 217.6–218.7 60 [M+Na]⁺: 405.04507
5n m-Tolyl 240–241 59 [M+Na]⁺: 405.04514
NM-03 3-(1H-Tetrazol-5-yl)phenyl Not reported Not reported MS (m/z): 480.42 (M⁺)
Compound 1 3-Nitrophenyl-triazole 152–154 76 Molecular mass: 410.41

Key Observations :

  • Electron-withdrawing groups (e.g., trifluoromethyl in 5l) increase melting points (269–271°C) compared to electron-donating groups (e.g., methyl in 5m: 217–219°C) .
  • Yields remain moderate (56–62%) regardless of substituent bulkiness, suggesting robust synthetic protocols .
Neuroprotective Effects

Compound 5l (EC₅₀: ~1.2 µM) showed enhanced cell viability compared to donepezil (a reference drug) . The trifluoromethyl group in 5l may enhance blood-brain barrier permeability .

Antimicrobial and Antifungal Activities

Benzoxazole-triazole hybrids (e.g., Compound 1 and 2 in ) exhibited broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) and fungi (MIC: 8–16 µg/mL). The nitro group on the phenyl ring enhanced antimicrobial potency .

Enzyme Inhibition

NM-03 (N-(3-(1H-tetrazol-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide) emerged as a potent PTP1B inhibitor (IC₅₀: 0.89 µM), relevant for diabetes therapy. The tetrazole group likely improves binding to the enzyme’s active site .

For instance, allyl groups could enhance membrane permeability but reduce metabolic stability .

Biological Activity

n-Allyl-2-(benzo[d]oxazol-2-ylthio)acetamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of neuroprotection and antimicrobial activity. This article reviews the biological activities associated with this compound, including its mechanisms of action, efficacy in various models, and its potential as a drug candidate.

Chemical Structure and Synthesis

The compound this compound features a benzoxazole moiety linked to an allyl group and a thioacetamide. The synthesis typically involves the reaction of benzo[d]oxazole derivatives with appropriate thioacetic acid derivatives, followed by alkylation processes to introduce the allyl group.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of compounds related to this compound. For instance, derivatives of benzoxazole have been shown to exert protective effects against β-amyloid-induced toxicity in PC12 cells. These compounds reduced apoptosis and hyperphosphorylation of tau protein, which are critical factors in Alzheimer's disease pathology. The mechanism involves modulation of the Akt/GSK-3β/NF-κB signaling pathway, leading to decreased expression of pro-apoptotic proteins such as Bax and increased levels of anti-apoptotic proteins like Bcl-2 .

Compound Effect on PC12 Cells Mechanism Reference
This compoundNeuroprotection against Aβ-induced apoptosisInhibition of NF-κB, modulation of Akt/GSK-3β

Antimicrobial Activity

The benzoxazole derivatives have also been investigated for their antimicrobial properties. Some studies indicate that they exhibit activity against various bacterial strains, although specific data on this compound is limited. The presence of the thioamide group may enhance the compound's ability to interact with bacterial enzymes or membranes, potentially leading to bactericidal effects.

Study 1: Neuroprotection in Alzheimer's Disease Models

In vitro studies demonstrated that this compound significantly increased cell viability in Aβ25-35-induced PC12 cells. The compound was tested at concentrations ranging from 1.25 to 5 μg/mL, showing a marked reduction in neurotoxicity compared to control groups. Western blot analyses revealed that it effectively reduced levels of phosphorylated NF-κB and BACE1, suggesting its potential as a therapeutic agent for Alzheimer's disease .

Study 2: Antimicrobial Screening

While direct studies on this compound's antimicrobial effects are scarce, related compounds have shown promise against various pathogens. For example, derivatives have been reported to exhibit activity against Staphylococcus aureus and Escherichia coli, indicating that modifications in the benzoxazole structure can lead to enhanced antimicrobial properties .

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